molecular formula C18H26BNO2 B1373690 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine CAS No. 1048976-83-5

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Cat. No. B1373690
M. Wt: 299.2 g/mol
InChI Key: SBZWAVVCJBBNSM-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C18H26BNO2 and its molecular weight is 299.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine and its derivatives are primarily used in synthesis and structural analysis. For instance, Huang et al. (2021) conducted a study on compounds containing boric acid ester intermediates, closely related to the target compound. They utilized a three-step substitution reaction for synthesis and confirmed the structures using various spectroscopic methods and X-ray diffraction. The study also employed density functional theory (DFT) to calculate molecular structures, which were found consistent with the crystal structures determined by X-ray diffraction. This research highlights the compound's role in facilitating the synthesis and analysis of molecular structures in scientific research (Huang et al., 2021).

Spectroscopic Studies and Molecular Properties

In related research, Wu et al. (2021) synthesized compounds that include the tetramethyl-1,3,2-dioxaborolan-2-yl group, akin to the one in the requested compound. They characterized the structure through spectroscopy and X-ray diffraction. Additionally, they performed DFT and TD-DFT calculations for comparative analysis of spectroscopic data, revealing insights into the molecular electrostatic potential and frontier molecular orbitals. Such studies are crucial for understanding the physicochemical properties of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group (Wu et al., 2021).

Catalysis and Chemical Reactions

The compound's derivatives are also significant in catalysis. Takagi and Yamakawa (2013) explored the synthesis of arenes using a Pd-catalyzed borylation method, indicating the compound's utility in facilitating borylation reactions. This research underscores the compound’s potential application in developing new catalytic processes for synthesizing various organic compounds (Takagi & Yamakawa, 2013).

Biomedical Research Applications

In the field of biomedical research, the compound and its derivatives have potential applications. For instance, Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe based on a related compound for benzoyl peroxide detection in samples and fluorescence imaging in living cells and zebrafish. This research demonstrates the compound's potential in developing biomedical imaging tools and sensors (Tian et al., 2017).

properties

IUPAC Name

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWAVVCJBBNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678049
Record name 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

CAS RN

1048976-83-5
Record name 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Citations

For This Compound
1
Citations
DA Candito, TA Martinot, J Su, J Saurí… - … Process Research & …, 2022 - ACS Publications
The synthesis of a key spiroamine building block for a medicinal chemistry program is described. Key innovations were a regioselective epoxide ring opening and a late-stage Pictet–…
Number of citations: 2 pubs.acs.org

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